1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene
Overview
Description
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is an organohalogen compound with the molecular formula C6BrCl2F3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It’s worth noting that this compound is used for research and development purposes .
Mode of Action
It has been noted that similar compounds participate in reactions such as the pd-catalyzed oxidative heck reaction with allyl ester .
Biochemical Pathways
It’s known that brominated and fluorinated benzene derivatives can be involved in various organic synthesis processes .
Pharmacokinetics
The safety data sheet indicates that it may cause harm if swallowed, inhaled, or comes in contact with skin .
Result of Action
It’s known that similar compounds can yield organomagnesium compounds when they undergo br-mg-exchange reactions .
Action Environment
It’s generally recommended to store such compounds in a well-ventilated place and keep the container tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene can be synthesized through halogenation reactions. One common method involves the bromination of 3,5-dichloro-2,4,6-trifluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert solvent to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in coupling reactions, such as the Heck reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of halogenated organic molecules and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4,5-trifluorobenzene: Similar in structure but lacks the chlorine atoms.
1-Bromo-2,4,6-trifluorobenzene: Similar but does not have the chlorine atoms at the 3 and 5 positions.
1-Bromo-3,5-difluorobenzene: Lacks the chlorine atoms and has fewer fluorine atoms
Uniqueness
1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrCl2F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXDIJFSGMXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)Br)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrCl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382099 | |
Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24812-13-3 | |
Record name | 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24812-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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